REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3]Cl.C(=O)([O-])[O-].[K+].[K+].[Br:11][C:12]1[C:21]([CH3:22])=[CH:20][C:19]([OH:23])=[C:18]2[C:13]=1[CH:14]=[CH:15][C:16](=[O:24])[NH:17]2>CN(C)C=O>[Br:11][C:12]1[C:21]([CH3:22])=[CH:20][C:19]([O:23][CH2:1][O:2][CH3:3])=[C:18]2[C:13]=1[CH:14]=[CH:15][C:16](=[O:24])[NH:17]2 |f:1.2.3|
|
Name
|
|
Quantity
|
410 μL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
5-bromo-8-hydroxy-6-methyl-1H-quinolin-2-one
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC(NC2=C(C=C1C)O)=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the product purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 2% methanol in dichloromethane
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C2C=CC(NC2=C(C=C1C)OCOC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |